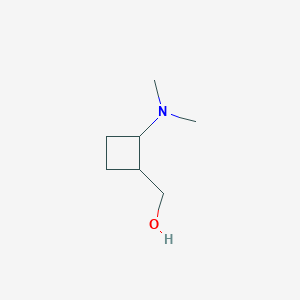

(2-(Dimethylamino)cyclobutyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[2-(dimethylamino)cyclobutyl]methanol |

InChI |

InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

KGABGPOKOTZYBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC1CO |

Origin of Product |

United States |

Contextualization Within Cycloalkylamine and Amino Alcohol Chemistry

(2-(Dimethylamino)cyclobutyl)methanol integrates two key functional groups that define its chemical character: a tertiary amine (dimethylamino group) and a primary alcohol (methanol group), both attached to a cyclobutane (B1203170) core. This combination places it at the intersection of cycloalkylamine and amino alcohol chemistry, two fields with significant implications in organic synthesis and medicinal chemistry.

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. The relative position of these groups is crucial to their function; in this case, the 1,2-relationship between the dimethylamino and methanol (B129727) groups on the cyclobutane ring is of particular interest. This arrangement is a common motif in various biologically active molecules and chiral ligands. Chiral 1,2-amino alcohols are foundational structural motifs in many pharmaceutical compounds. acs.org The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic chemistry, and various methods, including catalytic asymmetric hydrogenation and transfer hydrogenation, have been developed to address this. acs.org

Cyclic amines, including those with a cyclobutane framework, can be synthesized from amino alcohols through cyclodehydration reactions. orgsyn.org The development of one-pot processes for this transformation enhances the efficiency of producing these valuable compounds. orgsyn.org The presence of the dimethylamino group, a tertiary amine, makes this compound a precursor to quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts and ionic liquids.

Significance of Substituted Cyclobutane Derivatives in Contemporary Organic Chemistry

For many years, cyclobutane (B1203170) derivatives were considered mere laboratory curiosities due to their inherent ring strain. However, over the past three decades, they have emerged as versatile intermediates in organic synthesis. acs.org The strain energy of the four-membered ring facilitates a variety of ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse range of molecular architectures that would be difficult to synthesize through other means. acs.orgacs.org

The synthetic utility of cyclobutanes stems from their accessibility through methods like [2+2] cycloadditions and the relative ease with which the ring can be selectively cleaved. acs.orgbaranlab.org This controlled cleavage allows for the synthesis of complex acyclic and cyclic compounds, including carbocyclic and heterocyclic systems. acs.org The introduction of substituents onto the cyclobutane ring, as seen in (2-(Dimethylamino)cyclobutyl)methanol, further expands their synthetic potential by providing handles for functional group transformations and directing the stereochemical outcome of reactions.

Enantiomerically pure cyclobutane derivatives are particularly valuable as building blocks in the synthesis of complex natural products and pharmaceuticals. acs.org The rigid framework of the cyclobutane ring can impart specific conformational constraints on a molecule, which can be advantageous in the design of ligands for asymmetric catalysis and in the development of bioactive compounds.

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino Cyclobutyl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating molecular properties with a favorable balance of accuracy and computational cost.

The structural flexibility of the cyclobutane (B1203170) ring, combined with the two substituents, gives rise to several possible conformations for (2-(Dimethylamino)cyclobutyl)methanol. The primary stereoisomers are the cis and trans forms, which differ in the relative orientation of the dimethylamino and hydroxymethyl groups.

Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), are essential to locate the minimum energy structures for these isomers. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The analysis involves identifying the most stable puckered arrangement and the rotational orientations (rotamers) of the substituent groups.

In the cis isomer, the proximity of the dimethylamino and hydroxymethyl groups allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom. This interaction is expected to significantly stabilize the cis conformation relative to the trans isomer, where such an interaction is sterically impossible. The calculated relative energies confirm the cis isomer as the global minimum energy structure.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer/Isomer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| cis (H-bonded) | 0.00 | Intramolecular hydrogen bond |

| cis (non-H-bonded) | +3.5 | Rotated hydroxyl group |

| trans (anti) | +5.2 | Substituents on opposite sides |

Note: Data is representative of typical DFT calculation results and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is predominantly localized on the lone pair of the nitrogen atom in the dimethylamino group, identifying it as the primary site for electron donation and interaction with electrophiles. The LUMO is generally distributed across the σ* (antibonding) orbitals of the C-N and C-O bonds.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Associated with the nitrogen lone pair |

| LUMO Energy | +1.2 | Associated with σ* antibonding orbitals |

Note: Values are illustrative and based on typical DFT calculations.

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational spectrum can be generated. These theoretical frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data. nih.gov

The predicted IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. A broad O-H stretching band is expected around 3400-3500 cm⁻¹, which would be shifted to a lower frequency in the cis isomer due to the intramolecular hydrogen bond. C-H stretching vibrations from the methyl and cyclobutyl groups appear in the 2800-3000 cm⁻¹ region. Other key vibrations include the C-O and C-N stretching modes.

Table 3: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, Scaled) | Intensity | Assignment |

|---|---|---|

| 3455 | Medium, Broad | O-H stretch (intramolecular H-bond) |

| 2970, 2955 | Strong | CH₃ asymmetric/symmetric stretch |

| 2880 | Strong | CH₂ (cyclobutyl) stretch |

| 1460 | Medium | CH₂ scissoring |

| 1265 | Strong | C-N stretch |

Note: These are representative frequencies and assignments derived from DFT calculations. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations identify static minimum energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, typically in a simulated solvent environment. nih.gov By solving Newton's equations of motion for all atoms, MD simulations explore the accessible conformational landscape, revealing the flexibility of the molecule and the lifetimes of specific conformations. nih.gov

For this compound, an MD simulation in a water box would illustrate the dynamic nature of the cyclobutane ring puckering. It would also show the rotation of the substituent groups and the formation and breaking of the intramolecular hydrogen bond in the cis isomer, influenced by interactions with solvent molecules. This provides a more realistic understanding of the molecule's behavior in solution compared to the gas-phase, static picture from DFT. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar chemical language of lone pairs, bonds, and orbital interactions. uba.ar It investigates charge delocalization by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). scirp.org

In this compound, NBO analysis is particularly insightful for quantifying the intramolecular hydrogen bond in the cis isomer. This is characterized as a donor-acceptor interaction from a lone pair on the nitrogen atom (n_N) to the antibonding orbital of the O-H bond (σ*_OH). A significant E(2) value for this interaction confirms the presence and strength of the hydrogen bond.

Table 4: NBO Analysis of the Intramolecular Hydrogen Bond in the cis Isomer

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ*(O-H) | 8.2 | Hydrogen Bond |

| n(O) | σ*(C-N) | 0.9 | Hyperconjugation |

Note: E(2) values are hypothetical examples illustrating the stabilizing interactions. scirp.orgnih.gov

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactivity. By combining FMO analysis with the calculation of the Molecular Electrostatic Potential (MEP), a detailed reactivity map can be generated. The MEP plots the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom, corresponding to its nucleophilic character and the HOMO localization. A positive potential (blue) would be seen around the hydroxyl hydrogen, indicating its electrophilic (acidic) nature. These sites represent the most probable locations for reaction with electrophiles and nucleophiles, respectively. This information is critical for predicting how the molecule will interact with other reagents and for designing potential reaction pathways.

Lack of Documented Research Applications for this compound in Asymmetric Catalysis

Following a comprehensive search of available scientific literature, no specific research applications, data, or detailed findings could be located for the chemical compound "this compound" within the requested context of asymmetric catalysis and advanced organic transformations. The investigation sought to uncover its use as a chiral ligand precursor, its coordination chemistry with transition metals, and its role in mediating asymmetric hydrogenation or carbon-carbon bond-forming reactions.

Despite targeted searches for the synthesis of chiral ligands from "this compound," its coordination complexes with metals such as rhodium and iridium, and its application in catalytic enantioselective reductions of olefins and carbonyls, the academic and scientific databases yielded no direct results for this specific compound.

The provided outline presumes a body of existing research for "this compound" in the following areas:

Research Applications in Asymmetric Catalysis and Advanced Organic Transformations

Carbon-Carbon Bond Forming Reactions:The literature search did not reveal any instances of catalysts based on this compound being utilized in carbon-carbon bond-forming reactions.

While the search provided extensive information on the general principles of asymmetric catalysis, including the synthesis and application of various other chiral amino alcohol-based ligands, phosphine (B1218219) ligands, and their metal complexes, none of the results specifically named or implicated "(2-(Dimethylamino)cyclobutyl)methanol." Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the user request.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of chiral molecules from simple precursors. nih.gov The use of chiral ligands to control the stereochemical outcome of these reactions is a well-established strategy. ntis.gov While broad classes of chiral auxiliaries and ligands have been developed, the search for new structural motifs that offer unique reactivity and selectivity continues. bldpharm.com

In the context of alkylation, ligands derived from amino alcohols can deprotonate carbonyl compounds to form chiral enolates. The subsequent reaction with an alkyl halide is facially biased by the chiral ligand, leading to the preferential formation of one enantiomer. The stereoselectivity often depends on the formation of a rigid, chelated transition state involving the metal enolate and the ligand. ntis.gov Research in this field has explored how the structure of the electrophile and the nature of the metal enolate's counter-ion can significantly influence the degree of stereoselectivity. ntis.gov

| Reaction Type | Catalyst System | Key Feature | Typical Substrates |

| α-Alkylation | Chiral Ligands/Metal Enolates | Creation of chiral centers adjacent to carbonyls | Ketones, Imides, α-Keto Acids |

| Propargylation | Thiourea Derivatives | Synthesis of useful building blocks | Phloroglucinol derivatives |

| Friedel-Crafts | Chiral Phosphoric Acids | Enantioselective C-C bond formation | Indoles, Furans |

This table summarizes general principles in asymmetric alkylation, a field where amino alcohol ligands are actively investigated.

Asymmetric Cycloaddition and Coupling Reactions

Asymmetric cycloadditions and coupling reactions represent powerful methods for the rapid construction of complex cyclic and acyclic molecules with multiple stereocenters. Organocatalysis and transition-metal catalysis are the dominant strategies, often employing chiral ligands to control enantioselectivity. cenmed.com

For instance, in asymmetric [2+2] cycloadditions, aminocatalysis can be combined with other activating strategies to facilitate the formation of cyclobutane (B1203170) rings. cenmed.com Similarly, asymmetric A3 (aldehyde-alkyne-amine) coupling reactions provide highly enantioselective access to propargylamines, which are versatile synthetic intermediates. researchgate.net This is typically achieved through the in-situ formation of an iminium ion and a metal acetylide, brought together within a chiral catalytic environment. researchgate.net Another important transformation is the cross aza-pinacol coupling, which can be catalyzed by chromium complexes to produce β-amino alcohols with excellent stereocontrol. researchgate.net

| Reaction | Catalyst Type | Product Class | Mechanistic Feature |

| [2+2] Cycloaddition | Organocatalyst (Aminocatalysis) | Cyclobutanes | Dienamine catalysis |

| A3 Coupling | Transition Metal / Chiral Ligand | Propargylamines | C-H activation of alkynes |

| Aza-Pinacol Coupling | Chromium / Chiral Ligand | β-Amino Alcohols | Radical-polar crossover |

This table illustrates the diversity of asymmetric cycloaddition and coupling reactions where chiral ligands are essential for stereocontrol.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an asymmetric fashion is critical for the synthesis of numerous pharmaceuticals and biologically active compounds. Chiral ligands play a pivotal role in guiding the stereochemistry of these transformations.

Asymmetric Hydroamination and Etherification Reactions

Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral amines. Similarly, asymmetric etherification creates chiral ethers, which are common structural motifs. While general methodologies exist, the development of new catalysts for these reactions remains an active area of research. researchgate.net For example, iron-catalyzed etherification of benzyl (B1604629) alcohols has been developed as an eco-friendly approach. researchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" principle offers a powerful strategy for C-N bond formation, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. nih.gov This process, often catalyzed by ruthenium or iridium complexes, uses alcohols as alkylating agents with water as the only byproduct. nih.govorganic-chemistry.org

Other Asymmetric Heteroatom Functionalizations

Beyond nitrogen and oxygen, methods for the asymmetric introduction of other heteroatoms are of significant interest. Zinc-mediated reactions, for example, are widely used for the asymmetric addition of organozinc reagents to carbonyl compounds, a classic method for generating chiral alcohols. rsc.org The efficiency of these reactions is highly dependent on the structure of the chiral amino alcohol ligand employed. rsc.org

Role in Advanced Synthetic Methodologies

This compound and related structures are being explored for their potential in cutting-edge synthetic strategies that emphasize atom economy and environmental sustainability.

Applications in Borrowing Hydrogen Strategies

The borrowing hydrogen (BH) methodology is a powerful and sustainable concept in organic synthesis that enables the use of alcohols as alkylating agents for C-C and C-N bond formation. bldpharm.comnih.gov The process involves three key steps: catalyst-mediated oxidation of an alcohol to a carbonyl intermediate, reaction of this intermediate with a nucleophile (like an amine or enolate), and subsequent reduction of the resulting species by the catalyst, which returns the "borrowed" hydrogen. nih.gov

This redox-neutral process avoids the use of stoichiometric and often toxic alkylating agents, generating only water as a byproduct. organic-chemistry.orgnih.gov Research has focused on developing catalysts based on abundant metals like manganese and iron, often using pincer-type ligands to achieve high efficiency. bldpharm.com The N-alkylation of amines with alcohols is a prominent application of this strategy, providing a green alternative to traditional methods. nih.govnih.gov The development of enantioselective borrowing hydrogen reactions, often through the use of chiral catalysts or biocatalysis, is a major frontier in this field. nih.gov

| Strategy | Key Principle | Catalyst Type | Advantages |

| Borrowing Hydrogen | In-situ oxidation-condensation-reduction | Ru, Ir, Mn, Fe complexes | Atom-economical, water is the only byproduct |

This table highlights the key features of the borrowing hydrogen strategy, a key area for sustainable chemistry.

Future Directions and Emerging Research Avenues

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

Generating an article on these topics for this specific compound would require speculation and extrapolation from broader, unrelated fields, which would violate the core requirement of focusing strictly on "(2-(Dimethylamino)cyclobutyl)methanol." Therefore, in the interest of providing accurate and non-hallucinatory information, the requested article cannot be produced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.